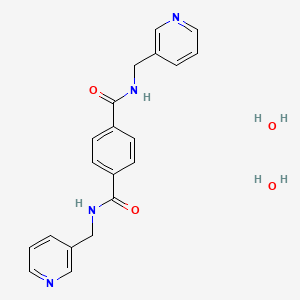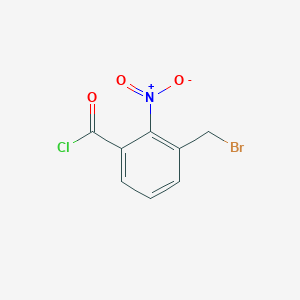
3-(Bromomethyl)-2-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-nitrobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzene ring, along with a benzoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-nitrobenzoyl chloride typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by bromination to add the bromomethyl group. Finally, the benzoyl chloride group is introduced through acylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride, can be used to convert the nitro group to an amine.
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amines.
Reduction: The primary product is the corresponding amine.
Acylation: Products include esters and amides.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with various nucleophiles. The nitro group can participate in redox reactions, while the benzoyl chloride group can form amides and esters through acylation reactions. These reactions enable the compound to modify other molecules and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-2-nitrobenzoyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-4-nitrobenzoyl chloride: Similar structure but with the nitro group in a different position on the benzene ring.
2-(Bromomethyl)-3-nitrobenzoyl chloride: Similar structure but with the bromomethyl and nitro groups in different positions.
Uniqueness
3-(Bromomethyl)-2-nitrobenzoyl chloride is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic applications .
Propriétés
Numéro CAS |
920760-15-2 |
|---|---|
Formule moléculaire |
C8H5BrClNO3 |
Poids moléculaire |
278.49 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-5-2-1-3-6(8(10)12)7(5)11(13)14/h1-3H,4H2 |
Clé InChI |
MYNQWMYYMAEUIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)Cl)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



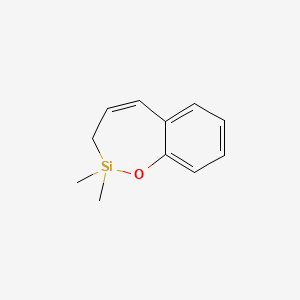
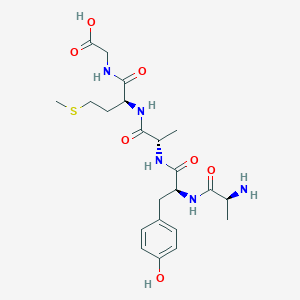
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
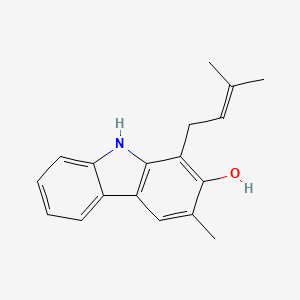
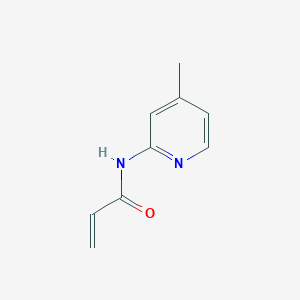
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
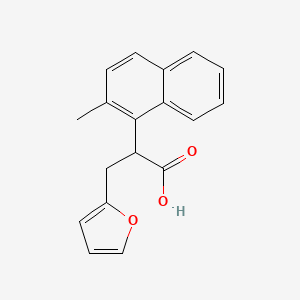
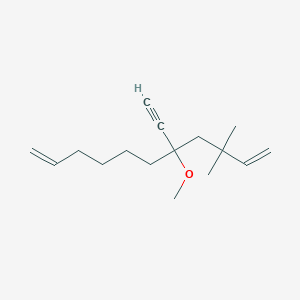
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
